5-fluoro AMB metabolite 3 is an analytical reference standard that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite produced during metabolism of 5-fluoro AMB in vivo. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester
CAS No.: 1890250-21-1
Cat. No.: VC0160967
Molecular Formula: C19H25N3O5
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1890250-21-1 |
|---|---|
| Molecular Formula | C19H25N3O5 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 5-[3-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoic acid |
| Standard InChI | InChI=1S/C19H25N3O5/c1-12(2)16(19(26)27-3)20-18(25)17-13-8-4-5-9-14(13)22(21-17)11-7-6-10-15(23)24/h4-5,8-9,12,16H,6-7,10-11H2,1-3H3,(H,20,25)(H,23,24)/t16-/m0/s1 |
| Standard InChI Key | PHUYBCJFBMJODK-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
| SMILES | CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
| Canonical SMILES | CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Introduction
N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester is a synthetic compound used primarily as an analytical reference standard in forensic and research applications. It is a metabolite of certain synthetic cannabinoids, specifically related to compounds like AMB (AMB-FUBINACA) and its fluorinated derivatives. This compound is crucial for detecting and analyzing synthetic cannabinoids in biological samples, which is essential for both forensic toxicology and pharmacological research.
Applications in Forensic and Research Settings
This compound is primarily used as an analytical standard for the detection of synthetic cannabinoids in biological samples. It helps in the identification and quantification of these substances, which is critical for both legal and medical investigations. The compound's stability and purity make it suitable for use in mass spectrometry and other analytical techniques.
Stability and Storage
The stability of N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester is crucial for its application. Generally, such compounds are stored under controlled conditions to maintain their integrity. Storage at low temperatures (e.g., -20°C) is recommended to prevent degradation.
Research Findings
Research on synthetic cannabinoid metabolites like N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester focuses on their stability, pharmacokinetics, and analytical detection methods. Studies have shown that indazole compounds, to which this metabolite belongs, can be less stable than indole compounds under certain conditions . This instability affects their detection and quantification in biological samples.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume